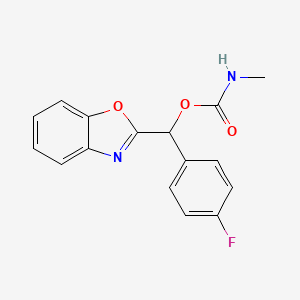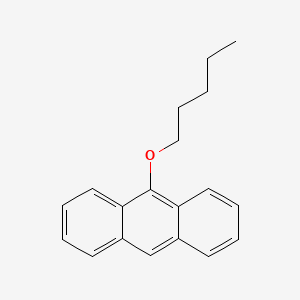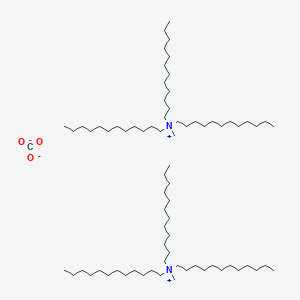
3-Methylhept-2-en-6-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-2-en-6-yn-1-ol is an organic compound characterized by the presence of a triple bond (alkyne), a double bond (alkene), and a hydroxyl group (alcohol). This compound is part of the family of unsaturated alcohols and is known for its unique structure, which allows it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-en-6-yn-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methylhept-2-en-6-yn-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the hydration of 3-methylhept-2-en-6-yne under acidic conditions to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydration of the corresponding alkyne. This process is carried out in the presence of a catalyst such as mercuric sulfate in an acidic medium. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methylhept-2-en-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylhept-2-en-6-yn-1-one or 3-methylhept-2-en-6-yn-1-al.
Reduction: Formation of 3-methylheptane.
Substitution: Formation of 3-methylhept-2-en-6-yn-1-chloride or 3-methylhept-2-en-6-yn-1-bromide.
Scientific Research Applications
3-Methylhept-2-en-6-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Employed in the production of specialty chemicals and as a building block for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylhept-2-en-6-yne: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylhept-2-en-6-yn-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
3-Methylhept-2-en-6-yn-1-chloride: Contains a chlorine atom instead of a hydroxyl group, making it useful in different substitution reactions.
Uniqueness
3-Methylhept-2-en-6-yn-1-ol is unique due to the presence of both alkyne and alkene groups along with a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
| 106131-45-7 | |
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylhept-2-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,6,9H,4-5,7H2,2H3 |
InChI Key |
UHUIGQPIQSZMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)


